6-Chloro-3-morpholinoquinoxaline-5-carbonitrile
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Overview
Description
6-Chloro-3-morpholinoquinoxaline-5-carbonitrile is a heterocyclic compound that has garnered significant attention in various scientific fields. This compound is characterized by its quinoxaline ring, morpholine ring, cyano group, and chloro group. It is known for its diverse biological activities, including antitumor, antimicrobial, antifungal, and antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-3-morpholinoquinoxaline-5-carbonitrile can be synthesized through several methods:
Cyclization of 3,4-dichloroaniline with ethoxymethylenemalononitrile: This method involves the reaction of 3,4-dichloroaniline with ethoxymethylenemalononitrile under specific conditions to form the desired compound.
Reaction of ethyl cyanoacetate with o-phenylenediamine: This route involves the reaction of ethyl cyanoacetate with o-phenylenediamine, leading to the formation of the quinoxaline ring.
Direct cyclization of 2-phenylquinoxaline-3-carbonitrile with morpholine: This method uses potassium tert-butoxide as a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-morpholinoquinoxaline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of functionalized quinoxalines.
Scientific Research Applications
6-Chloro-3-morpholinoquinoxaline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antimicrobial and antifungal properties make it useful in biological studies.
Medicine: Its antitumor and antiviral activities are of interest in medicinal chemistry for the development of new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antitumor activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-morpholinoquinoxaline: Similar in structure but lacks the cyano group.
3-Morpholinoquinoxaline-5-carbonitrile: Similar but lacks the chloro group.
6-Chloroquinoxaline-5-carbonitrile: Similar but lacks the morpholine ring.
Uniqueness
6-Chloro-3-morpholinoquinoxaline-5-carbonitrile is unique due to the presence of all four functional groups (quinoxaline ring, morpholine ring, cyano group, and chloro group), which contribute to its diverse biological activities and wide range of applications.
Properties
IUPAC Name |
6-chloro-3-morpholin-4-ylquinoxaline-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c14-10-1-2-11-13(9(10)7-15)17-12(8-16-11)18-3-5-19-6-4-18/h1-2,8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPJSHDGNGGNRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C3C=CC(=C(C3=N2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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